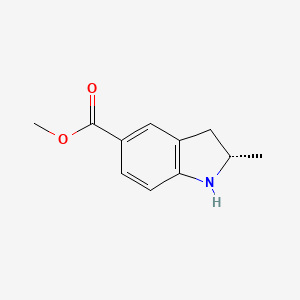

Methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate, also known as MMDIC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of tryptophan, an essential amino acid, and has been shown to have various biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Synthesis of Novel Ring Systems

Research demonstrates efficient methodologies for synthesizing novel ring systems involving the indole scaffold. For instance, the reaction of methyl indole-2-carboxylates with arynes provides a high-yielding synthesis of a new indole-indolone ring system. This process is noted for its broad scope, functional group tolerance, and mild reaction conditions, highlighting its significance in the synthesis of complex molecules with potential biological activities (Rogness & Larock, 2009).

Anticancer Activity

The exploration of methyl indole-3-carboxylate derivatives reveals their potential as anticancer agents. New derivatives synthesized from methyl indole-3-carboxylate have shown to inhibit the growth of melanoma, renal, and breast cancer cell lines. These findings suggest the possible application of these compounds in cancer therapy, emphasizing the importance of structural modifications to enhance biological activity (Niemyjska et al., 2012).

Fluorescence Studies

The synthesis of new methyl 3-arylindole-2-carboxylates provides insights into their potential as fluorescent probes. These compounds exhibit solvent-sensitive emission, with variations in fluorescence quantum yields across different solvents. This property makes them suitable candidates for use in fluorescence-based assays and molecular imaging, contributing to their relevance in both research and diagnostic applications (Queiroz et al., 2007).

Conformational Studies

The design and synthesis of conformationally constrained tryptophan derivatives involve the use of the indole scaffold. These novel derivatives, aiming at peptide and peptoid conformation elucidation, limit the side chain's conformational flexibility while maintaining functional groups for further derivatization. This approach is valuable in studying protein structure and function, facilitating the development of peptidomimetics with enhanced stability and specificity (Horwell et al., 1994).

Synthesis of Biologically Active Molecules

Research on the carboxylation, ethoxycarbonylation, and carbamoylation of indoles underlines the versatility of indole derivatives in organic synthesis. These transformations enable the synthesis of indole-3-carboxylic acids, ethyl indole-3-carboxylates, and indole-3-carboxamides, showcasing the applicability of these methodologies in generating a wide array of biologically active molecules (Nemoto et al., 2016).

Propiedades

IUPAC Name |

methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-5-9-6-8(11(13)14-2)3-4-10(9)12-7/h3-4,6-7,12H,5H2,1-2H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZHNGYHNZKLBW-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(N1)C=CC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2442425.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2442430.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2442431.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2442441.png)

![1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2442444.png)